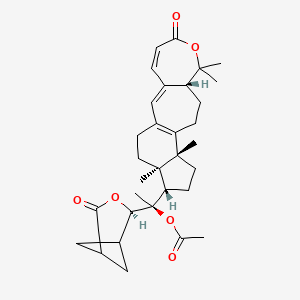![molecular formula C6H7N5O B15235353 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizers to ensure high yield and purity. The use of heterogeneous catalysts such as copper oxide-zinc oxide on alumina-titania can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key residues in the active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
2-Amino[1,2,4]pyrazolo[1,5-a]pyridines: Used in drug design and as light-emitting materials.
Uniqueness
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is unique due to its specific structural features that allow for versatile functionalization and its potent biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H7N5O/c1-3-9-6-8-2-4(7)5(12)11(6)10-3/h2H,7H2,1H3,(H,8,9,10) |
InChI Key |
UYOFZZOMAHVPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=O)N2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)







![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)



![7-(Benzyloxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15235351.png)
